molecular formula C18H25ClN4O3S2 B2778402 4-(diethylsulfamoyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride CAS No. 1185050-33-2

4-(diethylsulfamoyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride

Cat. No.: B2778402
CAS No.: 1185050-33-2
M. Wt: 444.99
InChI Key: RCQRQWFEVIJKNC-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O3S2 and its molecular weight is 444.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been explored. These compounds have undergone molecular docking screenings towards target proteins, revealing moderate to good binding energies, suggesting their potential in drug design and discovery processes (Flefel et al., 2018).

Antimicrobial Activity

Research into the antimicrobial activity of new compounds is a vital area of scientific inquiry. For instance, new thienopyrimidine derivatives have been synthesized and shown to possess pronounced antimicrobial activity (Bhuiyan et al., 2006). This suggests potential applications of related compounds in combating microbial infections.

Anticonvulsant Activity

The development of new anticonvulsant drugs is another area of research. For example, compounds based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine have been synthesized and shown to possess anticonvulsant properties, indicating their potential in the treatment of epilepsy and related disorders (Paronikyan et al., 2002).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2.ClH/c1-4-22(5-2)27(24,25)14-8-6-13(7-9-14)17(23)20-18-19-15-10-11-21(3)12-16(15)26-18;/h6-9H,4-5,10-12H2,1-3H3,(H,19,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQRQWFEVIJKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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